molecular formula C25H37N5O6S B14786325 N-(3-(1-hydroxyethyl)-4-nitrobenzyl)-6-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexanamide

N-(3-(1-hydroxyethyl)-4-nitrobenzyl)-6-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexanamide

Cat. No.: B14786325
M. Wt: 535.7 g/mol
InChI Key: PUSAMRLIZRVOIW-UHFFFAOYSA-N
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Description

N-(3-(1-hydroxyethyl)-4-nitrobenzyl)-6-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexanamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a nitrobenzyl group, a thieno[3,4-d]imidazole ring, and a hexanamide chain, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(1-hydroxyethyl)-4-nitrobenzyl)-6-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexanamide typically involves multiple steps, including the formation of the nitrobenzyl group, the thieno[3,4-d]imidazole ring, and the hexanamide chain. Each step requires specific reagents and conditions to ensure the desired product is obtained with high purity and yield.

    Formation of Nitrobenzyl Group: This step involves the nitration of a benzyl compound using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the rate of nitration and prevent over-nitration.

    Synthesis of Thieno[3,4-d]imidazole Ring: The thieno[3,4-d]imidazole ring is synthesized through a cyclization reaction involving a thiophene derivative and an imidazole precursor. This step often requires the use of a strong acid catalyst and elevated temperatures to facilitate the cyclization process.

    Formation of Hexanamide Chain: The hexanamide chain is introduced through an amidation reaction, where a hexanoic acid derivative reacts with an amine group. This step typically requires the use of a coupling agent, such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), to activate the carboxylic acid group and promote the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods to larger reactors and optimizing reaction conditions to maximize yield and minimize production costs. This often includes the use of continuous flow reactors, automated control systems, and advanced purification techniques to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-(3-(1-hydroxyethyl)-4-nitrobenzyl)-6-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert nitro groups to amines or reduce other functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by other functional groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2) are commonly used oxidizing agents.

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogens (Cl2, Br2), alkylating agents (methyl iodide, ethyl bromide), and nucleophiles (amines, thiols) are frequently used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitro group can yield nitroso or hydroxylamine derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, such as halides, alkyl groups, or thiol groups, depending on the reagents used.

Scientific Research Applications

N-(3-(1-hydroxyethyl)-4-nitrobenzyl)-6-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexanamide has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as drug development and delivery systems.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(3-(1-hydroxyethyl)-4-nitrobenzyl)-6-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor signaling pathways by interacting with receptor proteins.

Comparison with Similar Compounds

N-(3-(1-hydroxyethyl)-4-nitrobenzyl)-6-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexanamide can be compared with other similar compounds, such as:

    N-(3-(1-hydroxyethyl)-4-nitrobenzyl)-6-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)pentanamide: This compound has a similar structure but with a shorter pentanamide chain, which may affect its chemical and biological properties.

    N-(3-(1-hydroxyethyl)-4-nitrobenzyl)-6-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)heptanamide: This compound has a longer heptanamide chain, which may influence its solubility, stability, and reactivity.

    N-(3-(1-hydroxyethyl)-4-nitrobenzyl)-6-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)octanamide: This compound has an even longer octanamide chain, which may further impact its physical and chemical properties.

Each of these similar compounds has unique characteristics that can be leveraged for specific applications, highlighting the versatility and potential of this compound in scientific research and industry.

Properties

Molecular Formula

C25H37N5O6S

Molecular Weight

535.7 g/mol

IUPAC Name

N-[[3-(1-hydroxyethyl)-4-nitrophenyl]methyl]-6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanamide

InChI

InChI=1S/C25H37N5O6S/c1-16(31)18-13-17(10-11-20(18)30(35)36)14-27-23(33)8-3-2-6-12-26-22(32)9-5-4-7-21-24-19(15-37-21)28-25(34)29-24/h10-11,13,16,19,21,24,31H,2-9,12,14-15H2,1H3,(H,26,32)(H,27,33)(H2,28,29,34)

InChI Key

PUSAMRLIZRVOIW-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=CC(=C1)CNC(=O)CCCCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3)[N+](=O)[O-])O

Origin of Product

United States

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